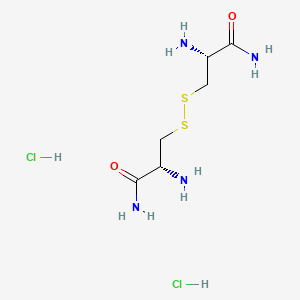

L-Cystine bisamide dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L-Cystine bisamide dihydrochloride is an off-white powder . Its IUPAC name is (2R,2’R)-3,3’-disulfanediylbis(2-aminopropanamide) dihydrochloride . It has a molecular weight of 311.26 and its molecular formula is C6H14N4O2S2.2ClH .

Synthesis Analysis

A series of L-cystine diamides with or without Nα-methylation was designed, synthesized, and evaluated for their inhibitory activity of L-cystine crystallization . L-Cystine diamides without Nα-methylation were found to be potent inhibitors of L-cystine crystallization .Molecular Structure Analysis

The structure of L-cystine diamide dihydrochloride has been studied . The InChI code for this compound is 1S/C6H14N4O2S2.2ClH/c7-3(5(9)11)1-13-14-2-4(8)6(10)12;;/h3-4H,1-2,7-8H2,(H2,9,11)(H2,10,12);2*1H/t3-,4-;;/m0…/s1 .Physical And Chemical Properties Analysis

This compound is an off-white powder . It has a melting point of > 223 °C (dec.) . The molecular weight is 311.3 g/mol . The topological polar surface area is 189 Ų .Applications De Recherche Scientifique

1. Use in Magnetic Resonance Imaging (MRI)

L-Cystine bisamide dihydrochloride has been utilized in the development of biodegradable Gd-DTPA L-cystine bisamide copolymers. These novel copolymers serve as effective macromolecular contrast agents for MRI, particularly useful in cardiovascular and tumor imaging. Their biodegradable nature allows for them to be cleaved into low molecular weight Gd(III) chelates, facilitating rapid clearance from the body (Kaneshiro et al., 2006).

2. Synthesis of Novel Compounds

Research has focused on synthesizing new compounds from this compound. For instance, new N,N'-bis(alkoxycarbonyl)-L-cystine bis(methylamides) have been created, leading to the development of new 2-methylisothiazolones with potential microbicidal effects (Nadel & Pálinkás, 2000).

3. Exploration of Chemical Reactions

Studies have been conducted to understand the chemical reactions involving this compound. For example, the thermolysis of N,N′-diacetyl-L-cystine bismethylamide provides insights into the formation of trisulphides and α,β-dehydropeptide (Ghadimi & Hill, 1991).

4. Development of Poly(amidoamine)s

This compound has been used in synthesizing novel poly(amidoamine)s with disulfide linkages. These developments contribute to the creation of responsive materials to redox stimuli, which can be significant in various biomedical applications (Emilitri et al., 2007).

5. Antibacterial Activity

It has been employed in synthesizing derivatives that exhibit antibacterial activity. L-Cystine dihydrazide and L-cystine bis(p-alkoxyanilide) derivatives demonstrated antibacterial properties against Mycobacterium tuberculosis (Taniyama et al., 1959).

6. Optical and Thermal Properties

The synthesis and study of L-Cystine dihydrochloride as a semiorganic nonlinear optical material reveal its potential in optical applications. Its structural, optical, thermal, and mechanical properties have been extensively characterized (Devi et al., 2010).

7. Antitumor Effect

This compound derivatives have shown potential in antitumor applications. The introduction of certain substituents in these derivatives has led to substances with increased antitumor effects and reduced toxicity (Zakhariev et al., 1989).

Safety and Hazards

L-Cystine bisamide dihydrochloride should be handled with care. Contact with skin and eyes should be avoided . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice . After contact with skin, wash immediately with plenty of water . If the product is involved in a fire, it can release toxic chlorine gases .

Mécanisme D'action

Target of Action

The primary target of L-Cystine bisamide dihydrochloride is the glutathione synthesis pathway . This compound serves as a major precursor for the synthesis of glutathione, a crucial antioxidant in the body .

Mode of Action

this compound interacts with its targets by serving as a substrate for the synthesis of glutathione . Glutathione is a tripeptide composed of cysteine, glycine, and glutamic acid. It plays a critical role in protecting cells from oxidative stress .

Biochemical Pathways

this compound affects the glutathione synthesis pathway . By providing a source of cysteine, it supports the production of glutathione. Glutathione, in turn, participates in various biochemical reactions, particularly those involved in neutralizing free radicals and reactive oxygen species .

Pharmacokinetics

It is known that cysteine, from which this compound is derived, can usually be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available .

Result of Action

The primary result of this compound’s action is the enhanced synthesis of glutathione . This leads to improved cellular defense against oxidative stress, which can prevent cell damage and promote overall health .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of trace elements such as copper and iron, typically present in cell culture media, can catalyze the rapid oxidation of L-cystine . This can affect the solubility and stability of the compound, and subsequently, its efficacy .

Propriétés

IUPAC Name |

(2R)-2-amino-3-[[(2R)-2,3-diamino-3-oxopropyl]disulfanyl]propanamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2S2.2ClH/c7-3(5(9)11)1-13-14-2-4(8)6(10)12;;/h3-4H,1-2,7-8H2,(H2,9,11)(H2,10,12);2*1H/t3-,4-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPOYMPGFACTLO-RGVONZFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)N)SSCC(C(=O)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)N)N)SSC[C@@H](C(=O)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2S)-3-(4-hydroxyphenyl)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B613212.png)